N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring and an azetidine ring. These types of compounds are often synthesized for use in various fields such as medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazolo[4,3-b]pyridazine ring might be formed through a cyclization reaction . The azetidine ring could be introduced through a nucleophilic substitution or ring-closing reaction .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the azetidine ring might be opened under acidic or basic conditions. The triazolo[4,3-b]pyridazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would depend on its specific structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Cardiovascular Research
Studies on cardiovascular agents have shown that compounds with the [1,2,4]triazolo[4,3-b]pyridazin moiety, similar to the one found in N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide, exhibit significant coronary vasodilating and antihypertensive activities. These compounds have been identified as potential cardiovascular agents, demonstrating potency in vasodilation comparable to or greater than existing medications, such as trapidil and guanethidine sulfate (Sato et al., 1980).
Anti-Asthma Agents
The [1,2,4]triazolo moiety is also relevant in the development of anti-asthma agents. Compounds featuring this structure have been found to act as mediator release inhibitors, showing promise in the management of asthma by inhibiting the release of substances that cause inflammation and bronchoconstriction. These findings suggest potential therapeutic applications in respiratory conditions, pointing to a broader spectrum of biomedical applications (Medwid et al., 1990).
Antihistaminic and Anti-inflammatory Applications
Research has also explored the antihistaminic and anti-inflammatory properties of compounds related to N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide. These compounds have been evaluated for their ability to inhibit eosinophil infiltration and exhibit antihistaminic activity, making them potential candidates for treating allergic conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Synthesis and Chemical Properties
The synthesis and exploration of the chemical properties of compounds with similar structures have contributed to a deeper understanding of their potential applications. Studies have focused on developing novel synthetic pathways and understanding the reactivity and interactions of these compounds, providing a foundation for future pharmacological and therapeutic explorations (Shatsauskas et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-10(22)19(5)11-8-20(9-11)13-7-6-12-16-17-14(15(2,3)4)21(12)18-13/h6-7,11H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAQGJJDXLKTLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C(C)(C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylacetamide |
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